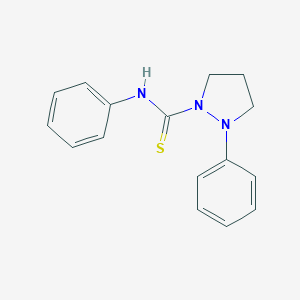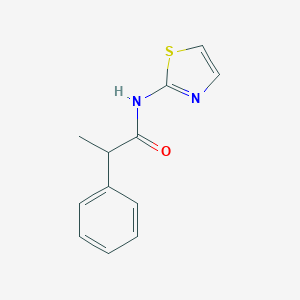![molecular formula C19H20N4 B258283 N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine](/img/structure/B258283.png)
N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine, also known as MMTP, is a chemical compound that has been extensively studied in the scientific community due to its potential application in various fields, including medicinal chemistry and drug discovery. MMTP is a member of the pyrimidine-based compounds, which are known to exhibit a broad range of biological activities.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine is not fully understood, but it is believed to involve the inhibition of various enzymes, including tyrosine kinase, protein kinase, and cyclin-dependent kinase. N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been shown to bind to the ATP-binding site of these enzymes, thereby inhibiting their activity. N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been shown to exhibit a broad range of biochemical and physiological effects. In vitro studies have shown that N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has also been shown to exhibit antiviral activity against HIV-1 and hepatitis C virus. In addition, N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been shown to exhibit anti-inflammatory and analgesic activity, making it a promising lead compound for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine in lab experiments is its potential toxicity. N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for further research on N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine. One area of research could focus on the development of new derivatives of N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine with improved potency and selectivity. Another area of research could focus on the elucidation of the mechanism of action of N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine, which may lead to the discovery of new targets for drug development. Finally, future research could focus on the in vivo evaluation of N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine and its derivatives, which may provide valuable information on their potential use as therapeutic agents.
Méthodes De Synthèse
N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine can be synthesized through a multi-step process, which involves the reaction of 4-methylacetophenone with 4-toluidine to form the intermediate 4-methyl-N-(4-methylphenyl)aniline. This intermediate is then reacted with 2-methyl-6-chloro-4-pyrimidinamine to form N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine. The synthesis method of N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been well-established in the literature and can be easily replicated in the laboratory.
Applications De Recherche Scientifique
N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been extensively studied in the scientific community due to its potential application in various fields, including medicinal chemistry and drug discovery. N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including tyrosine kinase, protein kinase, and cyclin-dependent kinase. N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has also been shown to have potential anticancer and antiviral activity, making it a promising lead compound for drug discovery.
Propriétés
Nom du produit |
N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine |
|---|---|
Formule moléculaire |
C19H20N4 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-methyl-4-N,6-N-bis(4-methylphenyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H20N4/c1-13-4-8-16(9-5-13)22-18-12-19(21-15(3)20-18)23-17-10-6-14(2)7-11-17/h4-12H,1-3H3,(H2,20,21,22,23) |
Clé InChI |
CBYKPBJEGPVJMF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)

![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)
![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B258226.png)







